molecular formula C20H17FN2O4S B12196511 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12196511
M. Wt: 400.4 g/mol
InChI Key: ZFYZPRXZTOXZDI-BOPFTXTBSA-N
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Description

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a thiazolidine ring, along with other functional groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]acetamide under suitable conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and other functional groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide include other thiazolidine derivatives, such as:

  • 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
  • 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

These compounds share similar structural features but differ in the substitution patterns on the thiazolidine ring and other functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H17FN2O4S/c21-15-3-1-2-14(10-15)11-17-19(26)23(20(27)28-17)12-18(25)22-9-8-13-4-6-16(24)7-5-13/h1-7,10-11,24H,8-9,12H2,(H,22,25)/b17-11-

InChI Key

ZFYZPRXZTOXZDI-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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